(4-Methylphenyl) N-pyridin-3-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl) N-pyridin-3-ylcarbamate typically involves the reaction of 4-methylphenyl isocyanate with 3-aminopyridine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl) N-pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyridine derivatives .
Scientific Research Applications
(4-Methylphenyl) N-pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methylphenyl) N-pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is structurally similar and is used in similar research contexts.
3-{[(4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate: Another related compound with similar applications.
Uniqueness
(4-Methylphenyl) N-pyridin-3-ylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a 4-methylphenyl group and a pyridin-3-ylcarbamate moiety allows for versatile applications in various fields of research .
Properties
IUPAC Name |
(4-methylphenyl) N-pyridin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGSTJYFKBVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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